molecular formula C7H6BrN5 B052252 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine CAS No. 380380-63-2

5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine

Cat. No. B052252
M. Wt: 240.06 g/mol
InChI Key: MXAPIVPDZNDDQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and related compounds typically involves multi-step organic synthesis routes. These routes may include halogenation, nucleophilic substitution, and coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized to synthesize novel pyridine derivatives, indicating a possible pathway for synthesizing compounds like 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine (Ahmad et al., 2017).

Molecular Structure Analysis

X-ray diffraction and computational studies provide insights into the molecular structure of pyridine and tetrazole derivatives. These studies reveal the geometrical configuration, bond lengths, and angles, contributing to understanding the compound's reactivity and interaction with other molecules. For instance, the crystal and molecular structure investigation of related compounds showcases the importance of intermolecular interactions and the influence of substituents on the molecular conformation (Rodi et al., 2013).

Chemical Reactions and Properties

5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of reactive sites such as the bromo group and the tetrazole ring. These reactions are crucial for further functionalization and the synthesis of complex molecules for potential applications in materials science and as pharmaceutical intermediates.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. The tetrazole ring, for instance, is known for its aromaticity and nitrogen content, which can significantly impact the compound's reactivity and interaction with metals and other organic molecules.

References

  • (Ahmad et al., 2017): Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E. J., Rana, U. A., Akhtar, M., & Alitheen, N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • (Rodi et al., 2013): Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y. (2013). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Journal of Chemistry.

Scientific Research Applications

1. Crystallography

  • Method : The crystal structure of the compound was determined using X-ray diffraction. The crystal is orthorhombic, with dimensions a = 12.3735 (8) Å, b = 20.8690 (11) Å, c = 6.8385 (6) Å, and volume V = 1765.9 (2) ų .
  • Results : The study provided detailed information about the atomic coordinates and displacement parameters of the compound .

2. Synthesis of Indole Derivatives

  • Application : The compound could potentially be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

3. Click Chemistry

  • Application : Tetrazole and its derivatives, which could potentially include “5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine”, play a very important role in medicinal and pharmaceutical applications .
  • Method : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Results : The outcomes of this potential application are not specified in the source .

3. Click Chemistry

  • Application : Tetrazole and its derivatives, which could potentially include “5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine”, play a very important role in medicinal and pharmaceutical applications .
  • Method : The synthesis of tetrazole derivatives can be approached in ecofriendly approaches such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Results : The outcomes of this potential application are not specified in the source .

Safety And Hazards

The compound is associated with several hazard statements including H203 and H302 . Precautionary measures include P210, P250, P280, P301+P312, and P370+P380 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-bromo-2-(1-methyltetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAPIVPDZNDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634146
Record name 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine

CAS RN

380380-63-2
Record name 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380380-63-2
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Synthesis routes and methods I

Procedure details

10.5 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6 was dissolved in 100 ml of dimethylformamide. And then 6.5 g of sodium hydroxide was added to the solution and 9.3 g of iodomethane was slowly added to the solution at the temperature of 0° C. The solution was stirred for 6 hours at room temperature, added with water, extracted with ethyl acetate. And then the organic layer was washed with brine, dehydrated, filtrated, concentrated in vacuo and purified by column chromatography to obtain 4 g of 2-(1-methyltetrazol-5-yl)-5-bromopyridine and 5 g of 2-(2-methyltetrazol-5-yl)-5-bromopyridine.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 5 ml of dimethylformamide was dissolved 400 mg of 2-(5-tetrazolyl)-5-bromopyridine and the solution was reacted with 502 mg of iodomethane in the presence of 300 mg of potassium hydroxide at room temperature for 1 hour with stirring. After completion of the reaction, a post-treatment similar to that of Preparation Example 3 was conducted to obtain 110 mg of 2-(1-methyl-5-tetrazolyl)-5-bromopyridine (thin layer chromatography eluting with a mixture of 1:4 ethyl acetate:hexane, Rf: 0.3) and 220 mg of 2-(2-methyl-5-tetrazolyl)-5-bromopyridine (thin layer chromatography eluting with a mixture of 1:4 ethyl acetate:hexane, Rf: 0.5).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
HJ Tang, YR Xu, XH Wang, FL Zhao… - … für Kristallographie-New …, 2019 - degruyter.com
C 7 H 6 BrN 5 , orthorhombic, Acam (no. 64; unconventional setting of Cmce formerly known as Cmca), a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å, V = 1765.9(2) Å 3 , Z = 8, R …
Number of citations: 2 www.degruyter.com
YS Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 18 H 28 N 2 O 4 P 2 S 4 Zn, triclinic, P1̄ (no. 2), a = 15.2379(1) Å, b = 17.3322(2) Å, c = 21.8829(1) Å, α = 75.919(1), β = 78.050(1), γ = 68.170(1), V = 5159.97(8) Å 3 , Z = 8, R gt (F) = …
Number of citations: 1 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of aqua-chlorido-(4-fluorobenzyl-κC)-(N′-(4-methoxy-2-oxidobenzylidene)-3-hydroxy-2-naphthohydrazidato-κ3N,O,O′)tin(IV), C26H22ClFN2O5Sn Skip to content …
Number of citations: 4 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
C 38 H 26 Cl 2 Mo 2 N 6 O 10 , triclinic, P1̄ (no. 2), a = 7.7151(2) Å, b = 10.5336(2) Å, c = 12.5668(2) Å, α = 73.027(2), β = 76.226(2), γ = 72.269(2), V = 917.83(4) Å 3 , Z = 1, R gt (F) = …
Number of citations: 3 www.degruyter.com
YQ Feng, ZG Zhong, ZL Yue - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of hexakis(μ2-azido-κ2N:N)-diazido-κ1N-tetrakis(phenanthroline-κ2N,N′)tetrazinc(II), C48H32N32Zn4 Skip to content Should you have institutional access? Here's …
Number of citations: 2 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
[C 16 H 34 N 2 Na 2 O 7 S 4 ] n , triclinic, P1̄ (no. 2), a = 5.3734(1) Å, b = 11.0473(2) Å, c = 22.2264(5) Å, α = 102.075(2), β = 96.202(2), γ = 97.383(2), V = 1267.06(5) Å 3 , Z = 2, R gt (F…
Number of citations: 2 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of bis(acetylacetonato-κ2O,O′)-(ethanolamine-κ2N,O)copper(II), C14H25CuNO5 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 4 www.degruyter.com
SM Lee, KM Lo, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of chlorido-diphenyl-(isopropyl(propyl)carbamodithioato-κ2S,S′)tin(IV), C19H24ClNS2Sn Skip to content Should you have institutional access? Here's how to get it ... …
Number of citations: 1 www.degruyter.com
X Wei, YF Li, YL Xu, ML Lv - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of 4-benzyl-1-oxo-N-phenethyl-1H-[1,4]oxazino [4,3-b]indazole-3-carboxamide, C26H21N3O3 Skip to content Should you have institutional access? Here's how to get …
Number of citations: 2 www.degruyter.com
KM Lo, SM Lee, ERT Tiekink - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
C 50 H 44 As 2 Cl 2 O 2 Sn, monoclinic, P2 1 /n (no. 14), a = 10.84633(6) Å, b = 14.61376(9) Å, c = 13.53951(8) Å, β = 91.5073(6), V = 2145.35(2) Å 3 , Z = 2, R gt (F) = 0.0237, wR ref (F …
Number of citations: 7 www.degruyter.com

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